3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-4067642
CAS Number:
Molecular Formula: C25H21ClN2O2
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

    Method 1: Condensation and Cyclization with Aldehydes [, , , , , , , ]: This method generally involves two steps. First, a 1,2-phenylenediamine derivative, often substituted at the 4-position, reacts with a cyclic ketone, typically 5,5-dimethylcyclohexane-1,3-dione (dimedone), to form an enaminone intermediate. Subsequently, this intermediate undergoes condensation with an aldehyde, followed by cyclization, to yield the desired dibenzo[b,e][1,4]diazepin-1-one derivative.

    Method 2: Use of N-(1-chloroalkyl) pyridinium chlorides []: This method involves the conversion of aldehydes into N-(1-chloroalkyl) pyridinium chlorides using pyridine and thionyl chloride. These pyridinium salts then react with 3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone to produce the dibenzo[b,e][1,4]diazepin-1-one derivatives.

Molecular Structure Analysis

The molecular structure of dibenzo[b,e][1,4]diazepin-1-ones is characterized by a tricyclic system. The central diazepine ring typically adopts a boat conformation. Substituents on the benzene rings and the diazepine ring can influence the overall conformation and spatial arrangement of the molecule [].

Chemical Reactions Analysis

    N-acetylation []: The nitrogen atom in the diazepine ring can be readily acetylated, leading to the formation of N-acetyl derivatives.

    Ring-opening reactions []: Under certain conditions, the diazepine ring can undergo cleavage, resulting in the formation of acyclic compounds, such as enaminones or diamides.

Mechanism of Action

The mechanism of action of dibenzo[b,e][1,4]diazepin-1-ones varies depending on the specific biological activity being considered. For example, some derivatives exhibit antimalarial activity by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXP reductase) []. This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite. By inhibiting DXP reductase, these compounds disrupt the synthesis of isoprenoids, leading to parasite death.

Applications
  • Medicinal Chemistry [, , , , , , ]:
    • Antimalarial agents: Certain derivatives have demonstrated potent antimalarial activity by inhibiting DXP reductase [].
    • Central Nervous System (CNS) activity: These compounds hold promise for treating CNS disorders, such as anxiety, seizures, and schizophrenia. [, ].
    • Butyrylcholinesterase inhibitors: Some derivatives have been explored as potential treatments for Alzheimer's disease due to their ability to inhibit butyrylcholinesterase. []

11-(o-Chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound serves as a key structural analog within the benzodiazepine class and possesses notable pharmacological properties, including tranquilizing, muscle relaxant, and antispasmodic effects. []

11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents a range of derivatives exploring the impact of substituent variations on the phenyl ring at the 11-position, aiming to develop compounds with potential pharmacological activities targeting the central nervous system. []

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents a class of 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones featuring substitutions at both the 8- and 11-positions, designed to investigate potential pharmacological applications. []

3-(2-aminophenyl)amino-5,5-dimethyl-2-cyclohexenone

  • Compound Description: This compound serves as a crucial synthetic intermediate in the preparation of 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones. []

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series of compounds represents twelve new derivatives designed to investigate potential biological and pharmacological activities, particularly as anticonvulsants and in schizophrenia treatment. []

3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound represents a novel 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivative synthesized and structurally characterized using X-ray crystallography. []

3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1Hdibenzo[b,e][1,4]diazepin-1-one

  • Compound Description: This compound exhibited potent antagonistic activity against 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a key enzyme in the isoprenoid synthesis pathway of the malaria parasite, suggesting its potential as an antimalarial agent. []

Properties

Product Name

3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

9-(2-chlorophenyl)-6-(3-hydroxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C25H21ClN2O2/c26-19-9-2-1-8-18(19)16-13-22-24(23(30)14-16)25(15-6-5-7-17(29)12-15)28-21-11-4-3-10-20(21)27-22/h1-12,16,25,27-29H,13-14H2

InChI Key

JKVJQKRPPZDIJP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)O)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.